molecular formula C27H35N3O6S2 B14115488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 1170894-80-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B14115488
CAS No.: 1170894-80-0
M. Wt: 561.7 g/mol
InChI Key: YDAZVZXUGULNDU-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceuticals. The presence of multiple functional groups, including methoxy, sulfamoyl, and tetrahydrofuran, makes this compound versatile for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. The starting materials include 4,7-dimethoxybenzo[d]thiazole and 4-(N,N-dipropylsulfamoyl)benzoic acid. The key steps in the synthesis may involve:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde under acidic conditions.

    Coupling Reaction: The benzothiazole core is then coupled with 4-(N,N-dipropylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the intermediate with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, while the tetrahydrofuran moiety could improve its solubility and bioavailability. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of methoxy and sulfamoyl groups provides a unique electronic environment that can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1170894-80-0

Molecular Formula

C27H35N3O6S2

Molecular Weight

561.7 g/mol

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C27H35N3O6S2/c1-5-15-29(16-6-2)38(32,33)21-11-9-19(10-12-21)26(31)30(18-20-8-7-17-36-20)27-28-24-22(34-3)13-14-23(35-4)25(24)37-27/h9-14,20H,5-8,15-18H2,1-4H3

InChI Key

YDAZVZXUGULNDU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC

Origin of Product

United States

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